

# N-Methyl-4-nitrophenethylamine Hydrochloride: A Technical Guide to Solubility

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## Compound of Interest

Compound Name: *N-Methyl-4-nitrophenethylamine  
hydrochloride*

Cat. No.: *B070788*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **N-Methyl-4-nitrophenethylamine hydrochloride** (CAS RN: 166943-39-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's physicochemical properties for its effective use in research and manufacturing.

## Core Physicochemical Properties

**N-Methyl-4-nitrophenethylamine hydrochloride** is an organic compound with the molecular formula  $C_9H_{13}ClN_2O_2$  and a molecular weight of 216.66 g/mol <sup>[1]</sup> It is recognized for its role as a reactant in the preparation of small molecule CDC25 phosphatase inhibitors, which are significant in the development of targeted cancer therapies. <sup>[2][3]</sup>

## Solubility Profile

Currently, detailed quantitative solubility data for **N-Methyl-4-nitrophenethylamine hydrochloride** in a wide range of solvents is not extensively published. However, qualitative data from available chemical literature indicates its solubility in polar organic solvents.

Table 1: Qualitative Solubility of **N-Methyl-4-nitrophenethylamine Hydrochloride**

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble
Methanol	Soluble

This table will be updated as more quantitative data becomes available.

## Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.

### Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

### Materials and Equipment

- **N-Methyl-4-nitrophenethylamine hydrochloride**
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
- Volumetric flasks and pipettes
- Analytical balance
- Shaking incubator or orbital shaker capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- HPLC system with a suitable detector (e.g., UV-Vis)

## Procedure

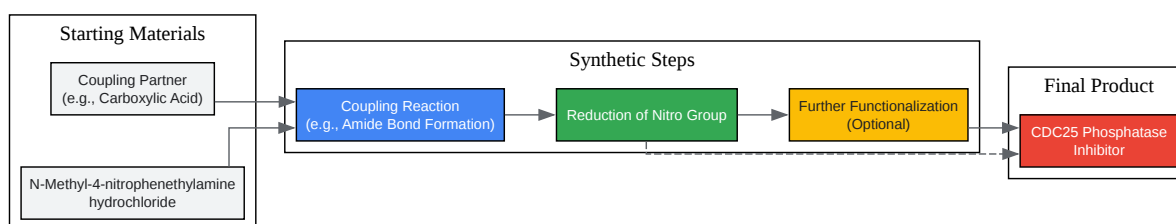
- Preparation of Saturated Solutions:
  - Add an excess amount of **N-Methyl-4-nitrophenethylamine hydrochloride** to a series of vials, each containing a known volume of a different solvent.
  - Ensure there is undissolved solid material at the bottom of each vial.
- Equilibration:
  - Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Filter the sample through a syringe filter to remove any undissolved particles.
  - Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved **N-Methyl-4-nitrophenethylamine hydrochloride**.
  - Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
- Calculation:

- Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

## Application in Drug Development: Synthesis of CDC25 Phosphatase Inhibitors

**N-Methyl-4-nitrophenethylamine hydrochloride** serves as a crucial building block in the synthesis of CDC25 phosphatase inhibitors.[2][3] These inhibitors are a class of compounds that target the CDC25 phosphatases, enzymes that play a key role in cell cycle progression. Overexpression of CDC25 phosphatases is observed in various cancers, making them an attractive target for anticancer drug development.

Below is a generalized workflow illustrating the role of **N-Methyl-4-nitrophenethylamine hydrochloride** in the synthesis of a potential CDC25 phosphatase inhibitor.



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Caption: Synthetic workflow for a CDC25 phosphatase inhibitor.

This diagram illustrates a potential synthetic route where **N-Methyl-4-nitrophenethylamine hydrochloride** is first coupled with another molecule. Subsequent chemical transformations, such as the reduction of the nitro group and possible further modifications, lead to the final active pharmaceutical ingredient.

## Conclusion

While quantitative solubility data for **N-Methyl-4-nitrophenethylamine hydrochloride** remains to be fully elucidated, its qualitative solubility in polar organic solvents like DMSO and methanol is established. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values in various solvents, which is critical for its application in the synthesis of pharmaceutical compounds, notably CDC25 phosphatase inhibitors. Further research into the solubility and other physicochemical properties of this compound will be beneficial for its continued use in drug discovery and development.

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## References

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